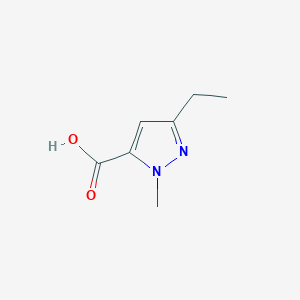
4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide: is a chemical compound belonging to the class of 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds are biologically active heterocyclic compounds that have garnered significant attention in chemical, agrochemical, medicinal, and pharmaceutical research. They have been utilized as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin inhibitors, and antimycotic agents.
Mechanism of Action
Target of Action
The primary target of this compound is the KRAS G12C mutation . This mutation is found in various forms of cancer, including non-small cell lung cancer, colorectal cancer, and appendix cancer . The KRAS G12C mutation makes up more than 50% of all KRAS mutations .
Mode of Action
Normally, GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway . GTP is hydrolyzed to GDP, and KRAS is inactivated . Kras g12c mutations impair the hydrolysis of gtp, leaving it in the active form . The compound inhibits the RAS GTPase family , thereby preventing the continuous activation of the KRAS protein caused by the G12C mutation .
Biochemical Pathways
The compound affects the MAP kinase pathway . By inhibiting the KRAS protein, it prevents the continuous activation of this pathway caused by the G12C mutation . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis, which are key processes in the development and progression of cancer .
Result of Action
The compound’s action results in the inhibition of the continuously active KRAS protein, leading to decreased cell proliferation and increased apoptosis . This can potentially slow down or stop the progression of cancers that have the KRAS G12C mutation .
Preparation Methods
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which are related to 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, involves several methods. These include:
Intermolecular Cyclizations: Utilizing o-mercaptophenols, 2-mercaptoethanols, and their equivalents.
Cyclizations and Cycloadditions: Forming the benzoxazine ring structure.
Ring Contractions and Expansions: Modifying the ring size to achieve the desired compound.
Reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides: Reducing the oxides to obtain the final product.
Chemical Reactions Analysis
4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with halogens or other substituents to modify the benzoxazine ring.
Cycloadditions: Forming new ring structures through reactions with dienes or other unsaturated compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic structures with potential pharmacological properties.
Biology: Studied for its biological activities, including anticancer, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2,3-dihydro-1,4-benzoxathiine derivatives: Known for their biological activities and synthetic versatility.
N-Benzoyl β,β-difluoroenamides: Used in heterocyclic synthesis with potential pharmacological properties.
Fluoroynamides: Explored for their role in creating novel heterocyclic structures.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
4-prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-11(15)14-7-10(12(13)16)17-9-6-4-3-5-8(9)14/h2-6,10H,1,7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQAMPRDHSNSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)
![N-(4-acetylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2930469.png)
![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)
![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)
![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)
![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)
